(1S,2S,3R,5S)-(+)-2,3-pinanediol
Overview
Description
(1S,2S,3R,5S)-(+)-2,3-pinanediol: is a chiral diol derived from pinene, a naturally occurring compound found in the essential oils of many plants, particularly conifers. It is a versatile compound used in various chemical syntheses due to its unique stereochemistry and reactivity. The compound is known for its applications in asymmetric synthesis, where it serves as a chiral auxiliary or ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Pinene: One common method for synthesizing (1S,2S,3R,5S)-(+)-2,3-pinanediol involves the hydroboration-oxidation of pinene. In this process, pinene reacts with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Ozonolysis of Pinene: Another method involves the ozonolysis of pinene, where ozone (O3) cleaves the double bond in pinene, followed by reductive workup with a reducing agent like zinc (Zn) in acetic acid (CH3COOH) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired diol, and the process is carried out in reactors designed to handle the reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2S,3R,5S)-(+)-2,3-pinanediol can undergo oxidation reactions to form various oxidized products, such as pinanediol ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form pinane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: Pinanediol ketones, pinanediol aldehydes
Reduction: Pinane derivatives
Substitution: Pinanediol esters, pinanediol sulfonates
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: (1S,2S,3R,5S)-(+)-2,3-pinanediol is widely used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in the formation of new compounds.
Ligand in Catalysis: It serves as a chiral ligand in various catalytic reactions, enhancing the selectivity and efficiency of the processes.
Biology and Medicine:
Drug Development: The compound’s chiral properties make it valuable in the synthesis of enantiomerically pure pharmaceuticals.
Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions to understand the role of chirality in biological systems.
Industry:
Fragrance and Flavor Industry: this compound is used in the synthesis of fragrance and flavor compounds due to its pleasant odor and reactivity.
Polymer Industry: It is utilized in the production of chiral polymers and materials with specific optical properties.
Mechanism of Action
Mechanism of Action: The mechanism by which (1S,2S,3R,5S)-(+)-2,3-pinanediol exerts its effects is primarily through its ability to act as a chiral auxiliary or ligand. In asymmetric synthesis, it forms diastereomeric complexes with substrates, which can then be selectively transformed into chiral products. The stereochemistry of this compound influences the outcome of these reactions, making it a powerful tool in the synthesis of enantiomerically pure compounds.
Molecular Targets and Pathways:
Enzymes: this compound can interact with enzymes in biochemical reactions, affecting their activity and selectivity.
Catalytic Sites: As a ligand, it binds to catalytic sites of metal complexes, altering their reactivity and selectivity in catalytic processes.
Comparison with Similar Compounds
(-)-Pinanediol: The enantiomer of (1S,2S,3R,5S)-(+)-2,3-pinanediol, with similar chemical properties but opposite stereochemistry.
Pinane: A related compound lacking the hydroxyl groups, used in different chemical contexts.
Pinene: The precursor to this compound, used in various synthetic routes to produce the diol.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its ability to form stable diastereomeric complexes with substrates sets it apart from other similar compounds, providing distinct advantages in the synthesis of enantiomerically pure products.
Properties
IUPAC Name |
(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILFCKRQFQVFS-OORONAJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171941 | |
Record name | (+)-Pinanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18680-27-8 | |
Record name | (+)-Pinanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18680-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinanediol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018680278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Pinanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINANEDIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6ZCV4AVRA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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